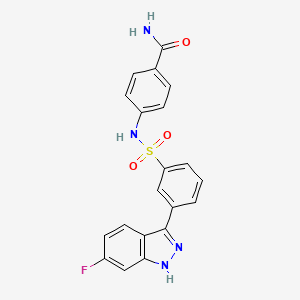
MEK4 inhibitor-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MEK4 inhibitor-2 is a compound that targets mitogen-activated protein kinase kinase 4 (MEK4), also known as mitogen-activated protein kinase kinase 4. MEK4 is a dual-specificity protein kinase that phosphorylates and regulates both c-Jun N-terminal kinase and p38 mitogen-activated protein kinase signaling pathways. These pathways play crucial roles in cell proliferation, differentiation, and apoptosis. Overexpression of MEK4 has been associated with aggressive cancer types, making this compound a promising candidate for cancer therapeutics and other diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MEK4 inhibitor-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
MEK4 inhibitor-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions are typically intermediates that are further modified to yield the final this compound compound. These intermediates may include various functionalized aromatic rings, heterocycles, and aliphatic chains.
Wissenschaftliche Forschungsanwendungen
MEK4 inhibitor-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MEK4 signaling pathway and its role in various cellular processes.
Biology: Employed in cell culture experiments to investigate the effects of MEK4 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating aggressive cancers, such as metastatic prostate and ovarian cancer, and triple-negative breast cancer.
Industry: Utilized in drug discovery and development programs to identify new MEK4 inhibitors with improved efficacy and safety profiles.
Wirkmechanismus
MEK4 inhibitor-2 exerts its effects by binding to the active site of MEK4, thereby preventing its phosphorylation and activation. This inhibition disrupts the downstream signaling pathways mediated by c-Jun N-terminal kinase and p38 mitogen-activated protein kinase, leading to reduced cell proliferation and increased apoptosis. The molecular targets of this compound include specific amino acid residues within the kinase domain of MEK4, which are critical for its enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
MEK4 inhibitor-2 can be compared with other MEK inhibitors, such as trametinib, cobimetinib, selumetinib, and binimetinib. While these inhibitors also target the mitogen-activated protein kinase kinase family, this compound is unique in its specificity for MEK4. This specificity allows for more targeted inhibition of the MEK4 signaling pathway, potentially reducing off-target effects and improving therapeutic outcomes.
List of Similar Compounds
- Trametinib
- Cobimetinib
- Selumetinib
- Binimetinib
Eigenschaften
Molekularformel |
C20H15FN4O3S |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
4-[[3-(6-fluoro-1H-indazol-3-yl)phenyl]sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15FN4O3S/c21-14-6-9-17-18(11-14)23-24-19(17)13-2-1-3-16(10-13)29(27,28)25-15-7-4-12(5-8-15)20(22)26/h1-11,25H,(H2,22,26)(H,23,24) |
InChI-Schlüssel |
CPIXJBLUTUTAEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C3=NNC4=C3C=CC(=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



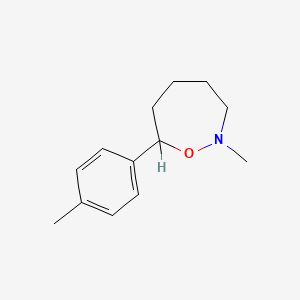
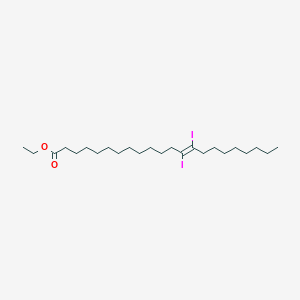
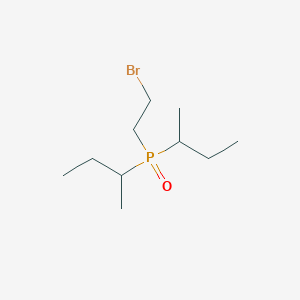

![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
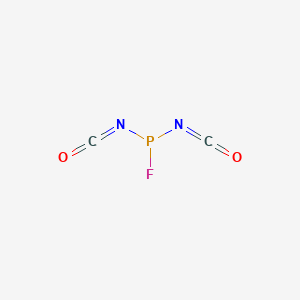
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)
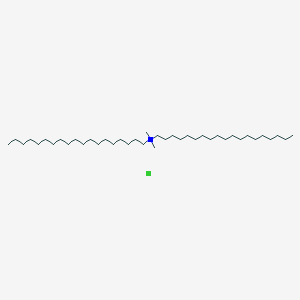
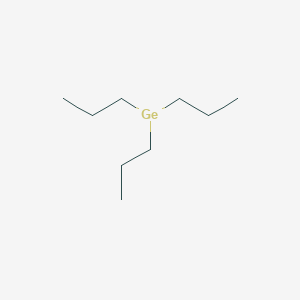
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)
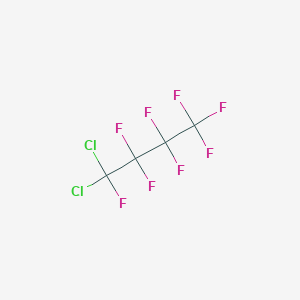
![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
